molecular formula C19H22N2O2S B2547464 (E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile CAS No. 1321743-03-6

(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile

Cat. No. B2547464
CAS RN: 1321743-03-6
M. Wt: 342.46
InChI Key: BNYMNUMUBJTVOL-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(E)-2-((4-ethoxy-3-methoxybenzylidene)amino)-3a,4,5,6,7,7a-hexahydrobenzo[b]thiophene-3-carbonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by its chemical formula and the arrangement of its atoms. It contains a benzylideneamino group attached to a hexahydrobenzo[b]thiophene ring, with additional ethoxy and methoxy groups attached to the benzylidene portion .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzylideneamino group and the hexahydrobenzo[b]thiophene ring. These functional groups could potentially participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Characterization

One core application of thiophene-related compounds involves their synthesis and detailed characterization. For instance, the study by Çolak et al. (2017) discusses the synthesis, characterization, and theoretical calculations of a Schiff base containing a thiophene ring system. This work underscores the significance of using advanced spectroscopic and crystallographic techniques for elucidating the structural and electronic properties of thiophene derivatives, which is crucial for their application in various fields of chemistry and material science Çolak, N., Gündüzalp, A., Altıner, S., & Şahin, Z. S. (2017).

Heterocyclic Chemistry

The versatility of thiophene derivatives in synthesizing novel heterocyclic compounds is well-documented. For example, El-Kashef et al. (2007) explored the transformation of amino-tetrahydrobenzo[b]thiophene carbonitriles into pyrrolobenzo[b]thieno[1,4]diazepines, showcasing the synthetic utility of thiophene derivatives in creating complex heterocycles with potential biological activities El-Kashef, H., Rathelot, P., Vanelle, P., & Rault, S. (2007).

Antimicrobial Activity

The antimicrobial potential of novel Schiff bases derived from thiophene-related compounds has been investigated, showing promising results against various microbial strains. Puthran et al. (2019) synthesized novel Schiff bases using thiophene carbonitrile and tested their antimicrobial efficacy, indicating the potential of these compounds in developing new antimicrobial agents Puthran, D., Poojary, B., Purushotham, N., Harikrishna, N., Nayak, S., & Kamat, V. (2019).

Material Science Applications

Thiophene derivatives have been explored for their applications in material science, such as in the synthesis of disperse dyes for textile applications. Sabnis and Rangnekar (1989) detailed the synthesis of azo benzo[b]thiophene derivatives and their application as disperse dyes, highlighting the role of thiophene-based compounds in developing materials with specific coloration and fastness properties Sabnis, R. W., & Rangnekar, D. W. (1989).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would depend on the specific context in which the compound is used .

properties

IUPAC Name

2-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]-3a,4,5,6,7,7a-hexahydro-1-benzothiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-3-23-16-9-8-13(10-17(16)22-2)12-21-19-15(11-20)14-6-4-5-7-18(14)24-19/h8-10,12,14,18H,3-7H2,1-2H3/b21-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYMNUMUBJTVOL-CIAFOILYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C=NC2=C(C3CCCCC3S2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=N/C2=C(C3CCCCC3S2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.